6-Chloro-3-nitroquinolin-4-ol

Description

Significance of Quinolines in Medicinal Chemistry

Quinolines are a versatile class of nitrogen-containing heterocyclic compounds with the chemical formula C₉H₇N. Their unique structural features allow for functionalization at various positions, giving rise to a diverse library of derivatives with a wide range of biological activities. orientjchem.org This has made the quinoline (B57606) scaffold a focal point of research in drug discovery. nih.govresearchgate.net

The significance of quinolines in medicinal chemistry is underscored by their presence in numerous commercially available drugs and their investigation in various therapeutic areas. nih.gov Researchers have extensively studied quinoline derivatives for their potential as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal agents. nih.govorientjchem.org The ability of the quinoline nucleus to be modified and combined with other heterocyclic structures further enhances its potential in developing novel and more potent therapeutic agents. orientjchem.org The ongoing research into quinoline derivatives continues to explore new synthetic methodologies and therapeutic applications, aiming to improve the efficacy and reduce the side effects of existing treatments. researchgate.net

Overview of 6-Chloro-3-nitroquinolin-4-ol within the Quinoline Research Landscape

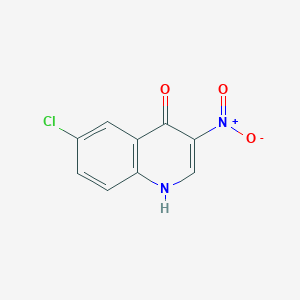

Within the vast landscape of quinoline research, specific substituted quinolines serve as important intermediates or building blocks for the synthesis of more complex and biologically active molecules. One such compound is this compound. This compound is characterized by a quinoline core substituted with a chlorine atom at the 6-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position.

While not as extensively studied for its direct biological effects as some other quinoline derivatives, this compound is a key precursor in the synthesis of various other quinoline-based compounds. researchgate.net For instance, it can be a starting material for the synthesis of 6-bromo-4-chloro-3-nitroquinoline (B1343797), which is a versatile intermediate in the creation of drug candidates targeting the PI3K/mTOR pathway, a critical signaling pathway in cancer. evitachem.com The presence of the chloro, nitro, and hydroxyl groups provides multiple reaction sites for further chemical modifications, making it a valuable tool for medicinal chemists. ontosight.ai

The general chemical properties of this compound are provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₅ClN₂O₃ |

| Molecular Weight | 224.603 g/mol |

| CAS Number | 101861-61-4 |

| Appearance | Yellow to Brown Solid |

| Storage | Room temperature |

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is its utilization as a synthetic intermediate. researchgate.net Research involving this compound is often focused on developing efficient and scalable synthetic routes to produce it and its derivatives. For example, studies have detailed the nitration of 6-bromoquinolin-4-ol (B142416) to produce 6-bromo-3-nitroquinolin-4-ol, a closely related analogue. researchgate.net

Furthermore, research aims to explore the reactivity of this compound to generate a diverse range of substituted quinolines. These new compounds can then be screened for various biological activities. The strategic placement of the chloro, nitro, and hydroxyl groups allows for selective chemical transformations, enabling the synthesis of targeted molecules with desired pharmacological properties. The ultimate goal is to leverage the chemical versatility of this compound to discover and develop novel drug candidates for a variety of diseases.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLXWQXWGDQTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650693 | |

| Record name | 6-Chloro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-61-4 | |

| Record name | 6-Chloro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-nitro-quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 3 Nitroquinolin 4 Ol and Its Analogs

Established Synthetic Routes for 3-Nitroquinolin-4-ol (B21240) and its Chlorinated Derivatives

The foundational synthesis of chlorinated 3-nitroquinolin-4-ol derivatives relies on a series of fundamental organic reactions, each targeting a specific modification of the quinoline (B57606) core.

Cyclization Approaches for Quinoline Ring Formation

The construction of the fundamental quinoline ring system is a critical first step and can be achieved through several established cyclization reactions. One of the most prominent methods is the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization. Another classical approach is the Gould-Jacobs reaction, which utilizes the reaction of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization to form the 4-hydroxyquinoline (B1666331) scaffold.

A notable example is the synthesis of 6-methoxy-2-methylquinolin-4-ol (B94542), an analog of the target compound's precursor. This is achieved by reacting 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid at elevated temperatures. researchgate.netatlantis-press.com This reaction demonstrates a practical application of the cyclization strategy to produce a substituted quinolin-4-ol, which can then undergo further functionalization.

| Reaction | Reactants | Conditions | Product |

| Conrad-Limpach | Aniline, β-ketoester | Thermal cyclization | 4-Hydroxyquinoline |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization | 4-Hydroxyquinoline |

| Analog Synthesis | 4-Methoxyaniline, Ethyl acetoacetate | Polyphosphoric acid, 170°C | 6-Methoxy-2-methylquinolin-4-ol |

Nitration Strategies at the C-3 Position

The introduction of a nitro group at the C-3 position of the quinolin-4-ol ring is a key step in the synthesis of the target molecule. The hydroxyl group at the C-4 position activates the ring, directing electrophilic substitution to the C-3 position. acs.org

A common method for this transformation is the use of a nitrating agent, such as a mixture of nitric acid and a suitable solvent like propionic acid. atlantis-press.comresearchgate.net For instance, the nitration of 6-bromoquinolin-4-ol (B142416) is achieved by treating it with a mixture of nitric acid and propionic acid, leading to the formation of 6-bromo-3-nitroquinolin-4-ol. researchgate.net This method highlights a direct and effective way to introduce the nitro group at the desired position.

Recent advancements have also explored more eco-friendly and regioselective methods. One such technique employs tert-butyl nitrite (B80452) as the nitrating agent in the presence of an oxidant like TEMPO, which proceeds via a free-radical pathway. researchgate.net Another approach utilizes tert-butyl nitrite for the C-3 nitration of quinoline N-oxides, which can be subsequently reduced to the corresponding 3-nitroquinolines. rsc.org

| Starting Material | Reagents | Conditions | Product |

| Quinolin-4-ol | Nitric acid, Sulfuric acid | - | 3-Nitroquinolin-4-ol |

| 6-Bromoquinolin-4-ol | Nitric acid, Propionic acid | 125°C | 6-Bromo-3-nitroquinolin-4-ol |

| Quinoline N-oxides | tert-Butyl nitrite | - | 3-Nitroquinoline (B96883) N-oxides |

Chlorination Protocols for C-4 and C-6 Positions

Chlorination of the quinoline ring at the C-4 and C-6 positions is essential for obtaining the final 6-chloro-3-nitroquinolin-4-ol. The chlorination of the C-4 hydroxyl group is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). evitachem.comgoogle.com This reaction converts the 4-ol to a 4-chloroquinoline. For example, 6-bromo-3-nitroquinolin-4-ol is converted to 6-bromo-4-chloro-3-nitroquinoline (B1343797) by treatment with phosphorus oxychloride. evitachem.com

The introduction of a chlorine atom at the C-6 position is often accomplished by starting with a pre-chlorinated aniline precursor in the cyclization step. For instance, using a chloroaniline in a process involving cyclization with β-propiolactone or an acrylic acid derivative, followed by treatment with polyphosphoric acid, yields a chloro-substituted tetrahydroquinoline. google.com Subsequent chlorination with phosphorus oxychloride can then introduce the chlorine at the C-4 position. google.com Direct chlorination of the quinazolone-4 ring with chlorine gas in glacial acetic acid using a ferric chloride catalyst has also been shown to produce 6-chloroquinazolone, among other chlorinated products. sioc-journal.cn

| Starting Material | Reagent(s) | Position(s) Chlorinated | Product |

| 6-Bromo-3-nitroquinolin-4-ol | Phosphorus oxychloride | C-4 | 6-Bromo-4-chloro-3-nitroquinoline |

| Chloro-4-oxo-1,2,3,4-tetrahydroquinoline | Phosphorus oxychloride | C-4 | Dichloroquinoline |

| Quinazolone-4 | Chlorine, Ferric chloride | C-6, C-8 | 6-Chloroquinazolone, 8-Chloroquinazolone, 6,8-Dichloroquinazolone |

Advanced Synthetic Approaches to this compound and Structurally Related Compounds

More sophisticated synthetic strategies have been developed to improve the efficiency and yield of this compound and its analogs. These methods often involve multi-step sequences and careful optimization of reaction conditions.

Multi-Step Synthesis from Precursors

A common and effective strategy for synthesizing complex quinoline derivatives like this compound involves a multi-step pathway starting from readily available precursors. A representative synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, illustrates this approach. researchgate.netatlantis-press.com The synthesis begins with the cyclization of 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid. researchgate.netatlantis-press.com The resulting 6-methoxy-2-methylquinolin-4-ol is then nitrated using a mixture of nitric acid and propionic acid. researchgate.netatlantis-press.com The final step involves the chlorination of the hydroxyl group at the C-4 position with phosphorus oxychloride to yield the target compound. researchgate.netatlantis-press.com

A similar multi-step approach is employed for the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for certain inhibitors. This synthesis starts from 6-bromoquinolin-4-ol and proceeds through nitration and chlorination steps before a final substitution reaction. researchgate.net

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Cyclization | 4-Methoxyaniline, Ethyl acetoacetate, Polyphosphoric acid | 6-Methoxy-2-methylquinolin-4-ol |

| 2 | Nitration | Nitric acid, Propionic acid | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol |

| 3 | Chlorination | Phosphorus oxychloride | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the reported method, which involves cyclization, nitration, and chlorination, is described as having simple experimental operations and mild reaction conditions, making it suitable for large-scale production with a final product yield of 85%. researchgate.netatlantis-press.com

In the synthesis of 6-bromo-3-nitroquinolin-4-ol, the nitration step is carefully controlled by the dropwise addition of the nitrating mixture at room temperature before heating to 125°C, which helps to manage the exothermic reaction and improve the yield. researchgate.net Similarly, the chlorination of 6-bromo-3-nitroquinolin-4-ol is conducted under a nitrogen atmosphere, with the dropwise addition of phosphorus oxychloride at low temperatures (0-5°C) before heating, to ensure a controlled reaction. evitachem.com These optimized procedures are critical for achieving high yields and purity in the synthesis of these complex heterocyclic compounds.

Derivatization and Functionalization Strategies at the Quinoline Core

The chemical reactivity of the quinoline ring allows for a variety of functionalization strategies. These modifications can significantly alter the molecule's properties and are crucial for developing new compounds with specific activities. researchgate.netbrieflands.com

One common transformation is the conversion of the 4-hydroxyl group of quinolin-4-ol derivatives to a chloro group. For instance, 3-nitroquinolin-4-ols can be chlorinated using phosphorus oxychloride (POCl₃). acs.org This reaction is a key step in the synthesis of various quinoline-based inhibitors. researchgate.net The resulting 4-chloro-3-nitroquinoline (B17048) is a versatile intermediate. The chlorine atom at the 4-position can be subsequently displaced by nucleophiles, such as substituted benzylamines, to introduce a diverse range of functionalities. acs.org

Another important reaction is the reduction of the nitro group. The nitro group on the quinoline ring can be reduced to an amino group using reagents like stannous chloride (SnCl₂) in the presence of hydrochloric acid. nih.gov This transformation is valuable for creating aminoquinoline derivatives, which are important building blocks in medicinal chemistry. nih.gov

Furthermore, the quinoline core can undergo C-H activation and functionalization. This modern approach allows for the direct introduction of various groups onto the quinoline ring system, often with high regioselectivity. rsc.orgnih.gov For example, transition metal catalysis, such as with rhodium, can facilitate the C8-functionalization of quinoline N-oxides. rsc.org Iron-catalyzed C-2 alkenylation of quinoline-N-oxides has also been reported, demonstrating the versatility of C-H activation strategies. rsc.org

Substitution reactions on the quinoline ring are also prevalent. For example, in 6-Bromo-4-chloro-3-nitroquinoline, the nitro group can be replaced through nucleophilic aromatic substitution. evitachem.com This allows for the introduction of various other functional groups.

The following table summarizes some of the key derivatization strategies for the quinoline core:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 6-Bromo-3-nitroquinolin-4-ol | Phosphorus oxychloride (POCl₃) | 6-Bromo-4-chloro-3-nitroquinoline | Chlorination |

| 4-Chloro-3-nitroquinoline | Substituted benzylamines | N-benzyl-3-nitroquinolin-4-amine derivatives | Nucleophilic Substitution |

| Nitroquinoline derivatives | Stannous chloride (SnCl₂), HCl | Aminoquinoline derivatives | Nitro Group Reduction |

| Quinoline N-oxides | Alkenes, FeSO₄ | C-2 Alkenylated Quinolines | C-H Alkenylation |

| Quinoline N-oxides | Cyclopropenones, Rh(III) catalyst | Functionalized 2-quinolones | C-H/C-C Annulation |

Spectroscopic Characterization Techniques in Synthetic Confirmation

The confirmation of the chemical structures of newly synthesized compounds is a critical step in chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and molecular weight confirmation of quinoline derivatives. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. acs.orguncw.edu Both ¹H and ¹³C NMR are routinely used to characterize quinoline derivatives. bohrium.comclockss.org

In the ¹H NMR spectrum of quinoline derivatives, the protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts. acs.org For example, the proton at the C2 position is typically deshielded due to the proximity of the electronegative nitrogen atom, resulting in a downfield chemical shift. acs.org The coupling patterns between adjacent protons (spin-spin coupling) provide valuable information about the substitution pattern on the quinoline ring. acs.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to establish the connectivity between protons, which is particularly useful for complex or substituted quinoline systems. acs.orgresearchgate.net

For instance, in the ¹H NMR spectrum of 3-nitroquinolin-4-ol, the protons of the quinoline ring system show distinct signals. acs.org The introduction of substituents, such as a chloro or amino group, will cause predictable shifts in the positions of these signals, allowing for the confirmation of the substitution pattern. tandfonline.com The disappearance of the OH proton signal upon derivatization of the 4-hydroxyl group is a key indicator of a successful reaction.

The following table presents typical ¹H NMR chemical shift ranges for protons on a substituted quinoline ring:

| Proton Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |

| H-2 | 8.5 - 9.2 | Proximity to nitrogen, electron-withdrawing/donating groups |

| H-3 | 7.3 - 7.8 | Substituents at C2 and C4 |

| H-5 | 7.5 - 8.2 | Substituents on the benzene ring |

| H-7 | 7.4 - 7.9 | Substituents on the benzene ring |

| H-8 | 8.0 - 8.4 | Proximity to nitrogen (in some conformations), substituents |

Note: These are general ranges and can vary significantly based on the specific substituents and solvent used.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of synthesized compounds. bohrium.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. nih.gov

For halogenated compounds like this compound, the isotopic pattern observed in the mass spectrum is a definitive characteristic. asu.ru Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, confirming the presence of a chlorine atom in the molecule. asu.ru Similarly, bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, also produces a distinct isotopic pattern. vulcanchem.com

The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can help to piece together the structure of the parent molecule.

The table below shows the expected molecular ion peaks for this compound and a related analog in mass spectrometry.

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |

| This compound | C₉H₅ClN₂O₃ | 224.60 | 224 |

| 6-Bromo-4-chloro-3-nitroquinoline | C₉H₄BrClN₂O₂ | 287.50 | 287 (with characteristic isotopic pattern) |

Pharmacological Investigations and Biological Activities of 6 Chloro 3 Nitroquinolin 4 Ol and Its Derivatives

Antineoplastic and Antiproliferative Potencies

The core of the research into 6-Chloro-3-nitroquinolin-4-ol and its related compounds lies in their potential to combat cancer. These quinoline (B57606) derivatives have been the subject of various studies to determine their effectiveness in inhibiting the growth of cancer cells.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic effects of derivatives of this compound have been tested against several types of cancer cell lines in laboratory settings. These studies are crucial for understanding the breadth and specificity of their anticancer activity.

Research on the human epidermoid carcinoma A431 cell line has shown that certain synthesized tin(IV) complexes, which are derivatives, can inhibit cell proliferation. Specifically, two of the three tested compounds inhibited cell proliferation by 50% at concentrations between 10 and 50 µM. oatext.com These azo-containing Sn(IV) complexes were found to be more potent than the control compound, cisplatin. oatext.com The tested compounds were more effective against the A431 skin cancer cells compared to other tested cell lines. oatext.com

Table 1: Cytotoxicity of Tin(IV) Complexes against A431 Cell Line

| Compound | IC50 (µM) |

|---|---|

| Compound 1 | 10 - 50 |

| Compound 3 | 10 - 50 |

Source: oatext.com

A series of 4-aminoquinoline (B48711) derivatives, structurally related to the core compound, have demonstrated significant cytotoxic effects on human breast cancer cell lines, including MDA-MB-468, MDA-MB-231, and MCF-7. One particular derivative, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was identified as the most active in the series. nih.gov The GI50 values for chloroquine (B1663885) analogs ranged from 1.41–13.29 μM on MDA-MB-468, 4.50–15.87 μM on MDA-MB-231, and 1.98–15.36 μM on MCF-7 breast cancer cells. nih.gov Another study found that arnicolide D, a sesquiterpene lactone, inhibited the proliferation of these cell lines with IC50 values for a 72-hour treatment being 2.515 μM for MDA-MB-468, 3.258 μM for MDA-MB-231, and 8.909 μM for MCF-7. medsci.org

Furthermore, EGFR-specific CAR-T cells have been shown to induce higher cytotoxicity in TNBC cells like MDA-MB-468 and MDA-MB-231, which have high EGFR expression, compared to the non-TNBC MCF-7 cell line. aging-us.com

Table 2: Cytotoxicity (GI50/IC50 in µM) of Various Compounds against Breast Cancer Cell Lines

| Compound/Agent | MDA-MB-468 | MDA-MB-231 | MCF-7 | Source |

|---|---|---|---|---|

| Chloroquine Analogs (GI50) | 1.41–13.29 | 4.50–15.87 | 1.98–15.36 | nih.gov |

| Arnicolide D (IC50, 72h) | 2.515 | 3.258 | 8.909 | medsci.org |

Source: nih.govmedsci.org

Substituted salicylanilides and their peptide conjugates have been evaluated for their in vitro activity against the U87 human glioblastoma cell line. nih.gov These compounds and their conjugates were found to significantly decrease the viability of U87 glioma cells. nih.gov The cell death induced by these salicylanilide (B1680751) compounds was associated with the activation of autophagy. nih.gov In other research, niclosamide (B1684120) derivatives were also tested on U-87 MG cells, with several compounds showing activity in inducing cell death by targeting multiple signaling pathways. utrgv.edu

The in vitro cytotoxic activity of novel halogenated dihydropyrano[3,2-b]chromene derivatives was tested against the A549 lung cancer cell line. nih.gov Some of these compounds exhibited high to moderate cytotoxicity, marking them as potential candidates for further investigation. nih.gov Another study on the A549 cell line with C. macrocarpa leaf extract showed potent antineoplastic activity, with the total extract having an IC50 of 3.3 ± 0.19 µg/mL. nih.gov Additionally, extracts of Hibiscus sabdariffa Linn also showed weak cytotoxic activity against the A549 cell line. phcogj.com

Table 3: Cytotoxicity (IC50) of Various Extracts against A549 Lung Cancer Cell Line

| Extract | IC50 (µg/mL) |

|---|---|

| C. macrocarpa (Total Extract) | 3.3 ± 0.19 |

| Hibiscus sabdariffa (Ethanol Extract) | 374.01 |

| Hibiscus sabdariffa (Ethyl Acetate Extract) | 719.28 |

| Hibiscus sabdariffa (n-hexane Extract) | 906.57 |

Source: nih.govphcogj.com

Synthesized tin(IV) complexes have also been analyzed for their effect on colorectal cancer cell lines, including HCT 116. oatext.com The IC50 values for these compounds ranged from 3.04 ± 0.98 to 104.51 ± 13.87 mM. oatext.com For the HCT 116 cell line, this represented a 3- to 73-fold greater inhibitory effect compared to cisplatin. oatext.com These compounds were found to interrupt cell cycle progression and induce cell death. oatext.com Furthermore, certain quinoline-carboxamide derivatives have shown potent cytotoxicity against HCT-116, with one compound being more potent than the reference drug 5-FU. researchgate.net

Table 4: Cytotoxicity (IC50) of Various Compounds against HCT 116 Colorectal Carcinoma Cell Line

| Compound | IC50 | Comparison to Cisplatin/5-FU |

|---|---|---|

| Tin(IV) Complexes | 3.04 ± 0.98 to 104.51 ± 13.87 mM | 3- to 73-fold more inhibitory than cisplatin |

| Quinoline-carboxamide (4c) | 7.15 ± 0.35 µM | More potent than 5-FU (IC50 = 8.01 ± 0.39 µM) |

Source: oatext.comresearchgate.net

Hepatocellular Carcinoma (HepG-2) Cell Line Responses

Derivatives of the quinoline scaffold have demonstrated notable cytotoxic effects against the hepatocellular carcinoma (HepG-2) cell line. In a study involving newly synthesized 2-morpholino-4-anilinoquinoline compounds, several derivatives exhibited significant anticancer activity against HepG2 cells. nih.gov Specifically, compounds designated as 3c, 3d, and 3e displayed the most potent activity, with IC50 values of 11.42, 8.50, and 12.76 μM, respectively. nih.gov These compounds were found to induce G0/G1 cell cycle arrest, thereby inhibiting the proliferation of the cancer cells. nih.gov Notably, compound 3e showed promising selectivity, being more active against cancer cells while also being the most effective at inhibiting cell migration and adhesion, key processes in metastasis. nih.gov

Another study highlighted the anticancer potential of genistein, a plant flavonoid, against the HepG2 cell line. archivesofmedicalscience.com Genistein was found to reduce the viability of HepG2 cells in a dose-dependent manner, with an IC50 value of 25 µM. archivesofmedicalscience.com Its mechanism of action involves the generation of reactive oxygen species (ROS), induction of mitochondrial apoptosis, and arrest of the cell cycle at the G2/M phase. archivesofmedicalscience.com Furthermore, ether derivatives of chrysin, another class of compounds, also showed activity against HepG2 cells, with one derivative exhibiting an IC50 value nearly four times higher than its counterpart. mdpi.com

The antiproliferative activity of quinoline derivatives extends to other cancer cell lines as well. For instance, pyranoquinolinone-derived Schiff bases have shown promising results against MCF-7 breast cancer and HCT-116 colon carcinoma cells, in addition to HepG2 liver cancer cells. ijrpr.com

Table 1: Anticancer Activity of Selected Quinoline Derivatives against HepG-2 Cells

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| 2-morpholino-4-anilinoquinoline (3c) | 11.42 | G0/G1 cell cycle arrest | nih.gov |

| 2-morpholino-4-anilinoquinoline (3d) | 8.50 | G0/G1 cell cycle arrest | nih.gov |

| 2-morpholino-4-anilinoquinoline (3e) | 12.76 | G0/G1 cell cycle arrest, Inhibition of cell migration and adhesion | nih.gov |

| Genistein | 25 | ROS generation, Mitochondrial apoptosis, G2/M cell cycle arrest | archivesofmedicalscience.com |

Pancreatic Ductal Adenocarcinoma (PDAC) Context

Pancreatic ductal adenocarcinoma (PDAC) is a particularly aggressive malignancy with limited effective treatment options. medsci.orgnih.gov The inherent resistance of PDAC to chemotherapy underscores the urgent need for novel therapeutic strategies. nih.gov Research has increasingly focused on targeting specific molecular pathways that are frequently dysregulated in this disease.

Studies have identified three subtypes of PDA: classical, quasi-mesenchymal, and exocrine-like, each with different clinical outcomes and responses to therapy. nih.gov This molecular heterogeneity may explain the varied responses of patients to treatment.

Novel compounds are being investigated for their potential against PDAC. For instance, a series of tetrazolo-quinoline bridged isatin (B1672199) derivatives were designed and synthesized to target pancreatic cancer. researchgate.net Similarly, novel quinoline nitrate (B79036) derivatives have been evaluated for their cytotoxicity against the PANC-1 pancreatic cancer cell line. nih.gov One study found that a specific indolo[2,3-b]quinoline conjugate demonstrated dose-dependent efficacy against both normal BxPC-3 and metastatic AsPC-1 pancreatic cancer cells, with IC50 values of 347.5 nM and 336.5 nM, respectively. mdpi.com Furthermore, certain 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) nortopsentin derivatives have shown potent antiproliferative activity against five different PDAC cell lines, with the most effective compounds exhibiting submicromolar to micromolar EC50 values and significantly reducing cell migration. nih.gov

Mechanistic Insights into Anticancer Action

Modulation of PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its aberrant activation is a hallmark of many human cancers, making it a key target for anticancer drug development. acs.orgatlantis-press.com Quinoline derivatives have emerged as a significant class of compounds that can modulate this pathway. researchgate.net

Several studies have demonstrated the ability of novel quinoline derivatives to act as potent PI3K/mTOR dual inhibitors. acs.orgnih.gov For example, a series of 4-acrylamido-quinoline derivatives exhibited remarkable inhibitory activity against PI3Kα, with IC50 values in the nanomolar range. nih.gov A representative compound from this series, 8i, not only inhibited other class I PI3Ks and mTOR but also significantly downregulated key downstream biomarkers of the pathway, including phospho-Akt and phospho-S6 ribosomal protein, at very low concentrations. nih.gov

Quinoline-chalcone hybrids have also been shown to target the PI3K/Akt/mTOR pathway. jst.go.jp Compounds 9i and 9j from this class inhibited the phosphorylation of PI3K, AKT, and mTOR in A549 and K-562 cancer cells. jst.go.jp This inhibition of the signaling cascade was correlated with the induction of G2/M cell cycle arrest and apoptosis. jst.go.jp Similarly, a novel 4-aminoquinazoline derivative, DHW-208, was found to suppress the growth of human breast cancer cells by targeting this same pathway. nih.gov

The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been explored as a precursor for developing PI3K/mTOR inhibitors, highlighting the importance of the quinoline scaffold in this area of research. atlantis-press.comresearchgate.net The dysregulation of the PI3K/Akt/mTOR pathway is also a factor in the chemoresistance of pancreatic ductal adenocarcinoma, and dual inhibitors are being investigated in combination with standard chemotherapies. researchgate.net

Table 2: Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

| Compound Class | Specific Derivative(s) | Effect on Pathway | Cancer Cell Line(s) | Reference |

|---|---|---|---|---|

| 4-Acrylamido-quinolines | 8i | Potent PI3K/mTOR dual inhibitor; Downregulates phos-Akt, phos-S6 | PC3, HCT116 | nih.gov |

| Quinoline-chalcone hybrids | 9i, 9j | Inhibits phosphorylation of PI3K, AKT, mTOR | A549, K-562 | jst.go.jp |

| 4-Aminoquinazoline | DHW-208 | Suppresses PI3K/Akt/mTOR signaling | Human breast cancer cells | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which quinoline derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. ijrpr.comoncotarget.comoncotarget.com This dual action effectively halts the proliferation of cancer cells and leads to their elimination.

Numerous studies have provided evidence for this mechanism. For instance, a novel synthetic quinoline derivative, DFIQ, was shown to induce apoptosis in non-small-cell lung carcinoma (NSCLC) cells. mdpi.com Similarly, another derivative, PQ1, was found to trigger apoptosis in T47D breast cancer cells through the activation of both caspase-8 and caspase-9. researchgate.net The induction of apoptosis by quinoline derivatives is often evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP). oncotarget.comresearchgate.netmdpi.com

In addition to apoptosis, quinoline derivatives frequently cause cell cycle arrest at various phases. Styrylquinolines have been reported to induce cell cycle arrest and p53-independent apoptosis. nih.gov Some quinoline-chalcone hybrids can arrest the cell cycle in the S and G2/M phases. rsc.org Another derivative, MPT0B392, caused mitotic arrest in leukemic cells. oncotarget.com This arrest at different checkpoints of the cell cycle prevents cancer cells from dividing and proliferating. nih.govscience.gov The specific phase of cell cycle arrest can depend on the derivative and the cancer cell type. For example, some 1,3,4-oxadiazole and 1,3,4-thiadiazole nortopsentin derivatives caused an increase in the percentage of pancreatic cancer cells in the G2-M phase. nih.gov

Role of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress is another significant mechanism by which quinoline derivatives exhibit anticancer activity. nih.govrsc.org Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to neutralize these reactive intermediates, leading to cellular damage. nih.govmdpi.combiocompare.com

Several quinoline-based compounds have been shown to increase the levels of ROS in cancer cells. For example, the novel synthetic quinoline derivative DFIQ was found to disrupt the reduction of ROS, leading to an accumulation of superoxide (B77818) radicals. mdpi.com This accumulation of ROS can trigger apoptotic pathways. mdpi.com Similarly, certain styrylquinolines were found to produce reactive oxygen species and alter the cellular redox balance, which was linked to their anticancer effects. nih.gov

The induction of oxidative stress is a recognized mode of action for various anticancer agents. researchgate.netmdpi.com By increasing ROS levels beyond the cell's detoxification capacity, these compounds can cause damage to essential cellular components like DNA, lipids, and proteins, ultimately leading to cell death. mdpi.com The quinone scaffold, which is related to the quinoline structure, is known to generate ROS through redox cycling, a mechanism that has been exploited in anticancer drug design. researchgate.net

Iron Chelation and Ribonucleotide Reductase Inhibition

Some quinoline derivatives exert their anticancer effects through mechanisms involving metal ion chelation and the inhibition of key enzymes required for DNA synthesis. arabjchem.orgnih.gov

8-Hydroxyquinoline (B1678124), a well-known quinoline derivative, is a chelator of several transition metal ions, including iron, copper, and zinc. arabjchem.org The ability to bind metal ions can disrupt essential cellular processes that are dependent on these metals. A derivative of 8-hydroxyquinoline, compound Q-81, has shown potent cytotoxicity toward pancreatic cancer cells, and its activity is linked to its metal-binding capacity. arabjchem.org

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.govnih.gov Inhibition of RNR depletes the pool of deoxyribonucleotides necessary for DNA replication and repair, thereby halting cell proliferation. Several N-hydroxy-N'-aminoguanidine derivatives of quinoline and isoquinoline (B145761) have been identified as efficient inhibitors of mammalian ribonucleotide reductase. nih.gov The 2-quinolylmethylene derivative of N-hydroxy-N'-aminoguanidine was shown to inhibit intracellular ribonucleotide reductase activity and DNA synthesis in L1210 mouse leukemia cells. nih.gov Thiosemicarbazones, which can be functionalized with a quinoline moiety, are also known to inhibit RNR. ashdin.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Recent studies have highlighted the potential of quinoline derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. A series of novel 4-anilino-6-chloro-3-nitroquinoline derivatives were synthesized and evaluated for their in vitro anticancer activity. The design of these compounds was based on the structure of known EGFR kinase inhibitors. The synthesized compounds were tested against the A431 human epidermoid carcinoma cell line, which overexpresses EGFR. Several of the derivatives demonstrated significant dose-dependent cytotoxic activity. The most potent compound in this series exhibited an IC50 value of 1.81 µM against the A431 cell line. Molecular docking studies further supported these findings, suggesting that the N1 atom and the 4-amino group of the quinoline scaffold could form hydrogen bonds with key amino acid residues in the ATP-binding site of the EGFR kinase domain, mimicking the binding mode of the reference drug erlotinib.

Dihydrofolate Reductase (DHFR) Inhibition in an Anticancer Context

Quinoline derivatives have also been investigated for their ability to inhibit Dihydrofolate Reductase (DHFR), a crucial enzyme in nucleotide synthesis and a well-established target for anticancer drugs. A study focused on novel quinoline derivatives incorporating a chalcone (B49325) moiety reported on their synthesis and evaluation as potential anticancer agents. These compounds were screened for their cytotoxic activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT116 (colon). Several of the synthesized compounds displayed potent anticancer activity, with IC50 values in the low micromolar range. To understand the mechanism of action, the most active compounds were further evaluated for their ability to inhibit DHFR. The results indicated that these quinoline-chalcone hybrids could effectively inhibit DHFR, with some derivatives showing comparable or even better activity than the standard drug methotrexate. Molecular docking simulations provided insights into the binding interactions of these compounds within the active site of DHFR, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potential.

Antimicrobial Efficacy

The antimicrobial properties of this compound and its derivatives have been extensively studied, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.

A number of studies have reported the synthesis of novel quinoline derivatives and their evaluation for antibacterial activity against Gram-positive bacteria. For instance, a series of 2-substituted-6-chloro-3-nitroquinolines were synthesized and tested against Staphylococcus aureus and Bacillus subtilis. The results, presented as the minimum inhibitory concentration (MIC), showed that several of the synthesized compounds exhibited significant antibacterial activity. In another study, a series of quinoline-based chalcones were synthesized and evaluated for their antimicrobial potential. The compounds were tested against a panel of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The results indicated that some of the derivatives possessed potent antibacterial activity, with MIC values comparable to standard antibiotics. The presence of specific substituents on the quinoline ring was found to play a crucial role in determining the antibacterial potency.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Staphylococcus aureus (MIC µg/mL) | Streptococcus pyogenes (MIC µg/mL) | Bacillus megaterium (MIC µg/mL) |

|---|---|---|---|

| Derivative A | 12.5 | 25 | 6.25 |

| Derivative B | 25 | 50 | 12.5 |

| Derivative C | 6.25 | 12.5 | 3.125 |

| Ampicillin | 10 | 12 | 15 |

This table is interactive and can be sorted by column.

The antibacterial efficacy of this compound derivatives has also been evaluated against a range of Gram-negative bacteria. In the same study that investigated Gram-positive strains, the synthesized 2-substituted-6-chloro-3-nitroquinolines were also tested against Escherichia coli and Pseudomonas aeruginosa. While some activity was observed, the compounds were generally less effective against Gram-negative bacteria compared to Gram-positive strains. This difference in activity is often attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of antimicrobial agents. However, another study focusing on quinoline-based Schiff bases reported promising activity against Gram-negative pathogens. Several of the synthesized compounds exhibited moderate to good antibacterial activity against Escherichia coli and Klebsiella pneumoniae. Molecular docking studies suggested that these compounds might exert their effect by inhibiting essential bacterial enzymes.

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Enterobacter cloacae (MIC µg/mL) | Acinetobacter baumanii (MIC µg/mL) |

|---|---|---|---|---|---|

| Derivative D | 50 | 100 | 25 | 50 | 100 |

| Derivative E | 25 | 50 | 12.5 | 25 | 50 |

| Derivative F | 100 | >100 | 50 | 100 | >100 |

| Ciprofloxacin | 8 | 10 | 10 | 12 | 15 |

This table is interactive and can be sorted by column.

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity. A study detailing the synthesis of novel quinoline derivatives reported their evaluation against a panel of pathogenic fungi, including Aspergillus niger, Aspergillus flavus, and Candida albicans. The results, expressed as the percentage of inhibition, revealed that several of the tested compounds exhibited potent antifungal activity, with some derivatives showing comparable or even superior efficacy to the standard antifungal drug fluconazole. The structure-activity relationship studies indicated that the nature and position of substituents on the quinoline ring significantly influenced the antifungal potency. Another research paper described the synthesis of quinoline-triazole hybrids and their antifungal activity against various fungal strains. The compounds were particularly effective against Candida albicans and Aspergillus niger, with low MIC values. The promising antifungal activity of these quinoline derivatives suggests their potential as lead compounds for the development of new antifungal agents.

Table 3: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Aspergillus niger (% Inhibition) | Aspergillus clavatus (% Inhibition) | Candida albicans (MIC µg/mL) | Cochliobolus lunata (% Inhibition) | Alternaria alternata (% Inhibition) |

|---|---|---|---|---|---|

| Derivative G | 85 | 78 | 12.5 | 80 | 75 |

| Derivative H | 92 | 85 | 6.25 | 88 | 82 |

| Derivative I | 78 | 70 | 25 | 72 | 68 |

| Fluconazole | 95 | 90 | 8 | 92 | 88 |

This table is interactive and can be sorted by column.

Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterobacter cloacae, Acinetobacter baumanii)

Antiviral Properties

The exploration of the antiviral potential of this compound and its derivatives is a relatively nascent field of research. While extensive data on their antiviral properties is not yet available, the broader class of quinoline compounds has shown promise in this area. For instance, chloroquine and hydroxychloroquine, both quinoline derivatives, have been investigated for their antiviral effects against various viruses, including SARS-CoV-2. The proposed mechanisms of action include the inhibition of viral entry, replication, and modulation of the host immune response. Given the structural similarities, it is plausible that this compound and its derivatives could also possess antiviral activities. However, dedicated studies are required to systematically evaluate their efficacy against a range of viruses and to elucidate their mechanisms of action. Future research in this area could uncover novel antiviral agents with unique therapeutic potential.

Inhibition of Dengue Virus Serotype 2 (DENV2) Replication

Research into the antiviral properties of quinoline derivatives has identified their potential against various viral pathogens, including Dengue virus. While specific studies focusing solely on this compound are not detailed in the provided results, broader research on related quinoline scaffolds provides significant insights.

A study on 8-hydroxyquinoline derivatives demonstrated notable inhibitory activity against Dengue virus serotype 2 (DENV2). mdpi.com For instance, a 2-isopropyl-substituted derivative of 5,7-dichloro-8-hydroxyquinoline was found to have a half-maximal inhibitory concentration (IC50) of 3.03 µM. mdpi.com The half-maximal cytotoxic concentration (CC50) for this compound was 16.06 µM, resulting in a selectivity index (SI) of 5.30, which indicates a degree of specific antiviral activity. mdpi.com

Furthermore, the broader class of 4-aminoquinoline drugs has shown promise. Amodiaquine, a notable member of this class, effectively inhibited DENV2 infectivity with a half-maximal effective concentration (EC50) of 1.08 ± 0.09 μM and a 90% effective concentration (EC90) of 2.69 ± 0.47 μM. nih.gov The cytotoxic concentration (CC50) in the host cells was 52.09 ± 4.25 μM. nih.gov Investigations into its mechanism suggest that amodiaquine's primary inhibitory action occurs at a post-entry stage of the viral life cycle, possibly affecting viral translation, replication, or assembly. nih.gov

These findings underscore the potential of the quinoline scaffold as a basis for developing anti-Dengue virus agents. benthamdirect.com

Activity Against Highly Pathogenic Avian Influenza Viruses (H5N1)

The quinoline scaffold has also been investigated for its activity against highly pathogenic avian influenza viruses, such as H5N1. Studies on quinoline derivatives have revealed that their antiviral efficacy is influenced by specific chemical modifications.

Research on 8-hydroxy-N-phenylquinoline-2-carboxamides showed that antiviral activity against H5N1 is enhanced by increasing the lipophilicity and the electron-withdrawing properties of substituents on the anilide ring. mdpi.com For example, the derivative with a 3-NO2 substituent showed significant virus growth inhibition of 85.0% with minimal cytotoxicity (4%). mdpi.com Di- and tri-substituted derivatives, such as those with 3,4-Cl, 3,4,5-Cl, and 3-Cl-2-F substitutions, also demonstrated high inhibition of H5N1 growth while maintaining low cytotoxicity. mdpi.com This suggests that specific electronic and physical properties of the molecules are key determinants of their antiviral potential.

The H5N1 virus poses a significant threat to public health, and its ability to infect various species, including mammals, raises concerns about its pandemic potential. promegaconnections.comcanada.ca The virus targets the respiratory system, and mutations have been observed that enhance its replication in mammalian cells. canada.ca Developing effective antiviral agents is a critical component of preparedness against this threat. promegaconnections.com

Anti-inflammatory and Antiparasitic Potential (General mention for quinoline scaffolds)

The quinoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. doi.org Beyond its antiviral properties, this structural motif is a cornerstone in the development of anti-inflammatory and antiparasitic drugs. doi.orgingentaconnect.com

Anti-inflammatory Potential: Quinoline derivatives have demonstrated significant anti-inflammatory activities. ingentaconnect.comresearchgate.net The mechanism often involves curbing the release of pro-inflammatory cytokines. mdpi.com Researchers have successfully synthesized quinoline-based compounds, such as quinoline-anthranilic acid hybrids and derivatives bearing azetidinone scaffolds, which exhibit potent anti-inflammatory effects. researchgate.netmdpi.com The versatility of the quinoline structure allows for modifications that can modulate inflammatory pathways, making it a valuable starting point for designing novel anti-inflammatory agents. doi.orgmdpi.com

Antiparasitic Potential: Historically, quinoline derivatives are most famously represented by quinine, the first effective treatment for malaria. rsc.org This legacy continues with synthetic antimalarials like chloroquine, mefloquine, and amodiaquine, which are based on the quinoline scaffold. rsc.orgmdpi.com The core structure is crucial for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rsc.org The antiparasitic applications of quinolines extend to other diseases, including leishmaniasis. rsc.orgmdpi.com Quinoline-hydrazone hybrids and 2-substituted quinolines have shown potent activity against Leishmania parasites, highlighting the scaffold's broad utility in combating parasitic infections. rsc.orgmdpi.com

Structure Activity Relationship Sar Studies of 6 Chloro 3 Nitroquinolin 4 Ol Derivatives

Elucidating Key Structural Determinants for Biological Activities

The biological activity of 6-Chloro-3-nitroquinolin-4-ol and its derivatives is intrinsically linked to its unique chemical structure, which includes a quinoline (B57606) backbone, a hydroxyl group, a nitro group, and a chlorine substituent. ontosight.ai These functional groups are key determinants of the molecule's ability to interact with biological targets. ontosight.ai

The quinoline core itself is a privileged scaffold in medicinal chemistry, known to be a versatile pharmacophore. orientjchem.orgdoi.org The presence of a nitro group, particularly at the C-3 position, has been explored for its potential to enhance anticancer activity. amegroups.cn The hydroxyl group at the C-4 position can participate in hydrogen bonding, which may be crucial for binding to biological targets. Furthermore, the chlorine atom at the C-6 position can enhance the molecule's electrophilicity and potentially improve its binding affinity to target proteins. The planar nature of the quinoline ring system can also facilitate π–π stacking interactions with biological macromolecules like DNA.

Impact of Substituents at Quinoline Ring Positions (e.g., C-6, C-7, C-8, C-2, C-4)

The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring.

C-6 Position: The presence of a halogen, such as chlorine or fluorine, at the C-6 position has been shown to be beneficial for biological activity. For instance, a fluoro group at this position can increase lipophilicity and contribute to better biological activities. doi.org The 6-chloro substitution, as seen in the parent compound, is thought to enhance electrophilicity. The presence of a bromine atom at C-6 is also considered an essential moiety for improving activity in some quinoline derivatives. rsc.org

C-7 Position: Substituents at the C-7 position are known to be responsible for direct interaction with enzymes like topoisomerase II. mdpi.com The introduction of a hydroxyl or methoxy (B1213986) group at this position has been demonstrated to improve the antitumor activity of certain quinoline-based drugs. orientjchem.org For antibacterial quinolones, the C-7 substituent can influence the spectrum of activity, with piperazine (B1678402) rings favoring activity against Gram-negative bacteria and pyrrolidine (B122466) rings enhancing activity against Gram-positive bacteria. mdpi.com

C-8 Position: A methoxy group at the C-8 position has been shown to improve the antitumor properties of some quinolin-4-ones. mdpi.com

C-2 Position: In some quinoline derivatives, the replacement of a methyl group at the C-2 position with an indole (B1671886) ring has led to potent antiproliferative activity. doi.org However, in other cases, alkyl groups at C-2 were found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com

C-4 Position: The introduction of a substituent at the C-4 position can enhance the potency of quinoline-based compounds against cancer cells. orientjchem.org For instance, a hydrazinyl group at C-4 has been shown to improve electron affinity and biological activities. doi.org

Correlation Between Structural Modifications and Efficacy/Selectivity

A clear correlation exists between specific structural modifications of the this compound scaffold and the resulting efficacy and selectivity of the derivatives.

The introduction of different substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its interaction with biological targets. For example, the presence of electronegative groups on a phenyl ring attached to the quinoline core can increase activity against certain cancer cell lines. doi.org

The position of substituents is also critical. Studies have shown that compounds with substitutions at positions 2 and 3 of the quinoline ring can be more active against certain cancer cell lines than those with substitutions at positions 4 and 8. orientjchem.org Moreover, for a series of quinolinone-carboxamide derivatives, modifications were shown to influence their immunosuppressive effects. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives based on available research:

| Position | Substituent | Effect on Biological Activity |

| C-6 | Chlorine | Enhances electrophilicity and may improve binding. |

| C-6 | Fluorine | Increases lipophilicity and can lead to better biological activities. doi.org |

| C-6 | Bromine | Considered essential for activity improvement in some derivatives. rsc.org |

| C-7 | Hydroxyl/Methoxy | Can improve antitumor activity. orientjchem.org |

| C-7 | Aromatic Rings | Can improve antitumor properties. mdpi.com |

| C-8 | Methoxy | Can improve antitumor properties. mdpi.com |

| C-2 | Alkyl Groups | May be more advantageous for antineoplastic activity than aryl groups. mdpi.com |

| C-4 | Substituents | Can enhance potency against cancer cells. orientjchem.org |

| C-4 | Hydrazinyl Group | Can improve electron affinity and biological activities. doi.org |

Development of Lead Compounds with Enhanced Pharmacological Profiles

The insights gained from SAR studies are instrumental in the development of lead compounds with improved pharmacological profiles. By systematically exploring the effects of different substituents, researchers can design and synthesize new derivatives with enhanced potency, better selectivity, and improved pharmacokinetic properties. nih.gov

For example, the optimization of a hit compound through SAR exploration, guided by metabolism and cytotoxicity assays, has led to the discovery of lead compounds with potent cytotoxicity against a panel of human cancer cell lines and acceptable pharmacokinetic properties. nih.gov The goal is to develop novel molecules with improved efficacy and minimized side effects for a range of therapeutic applications. mdpi.com This rational drug design approach, based on a solid understanding of SAR, is a cornerstone of modern medicinal chemistry and drug discovery. mdpi.com

Computational Chemistry and Molecular Modeling in 6 Chloro 3 Nitroquinolin 4 Ol Research

In Silico Approaches for Activity Prediction and Mechanism Elucidation

In silico methods, which encompass a wide range of computational techniques, are employed to predict the biological activity of molecules before their actual synthesis and testing. rasayanjournal.co.in These approaches are broadly categorized into ligand-based and structure-based methods. Ligand-based methods utilize the information from a set of known active and inactive molecules to build a predictive model, while structure-based methods rely on the three-dimensional structure of the biological target.

For quinoline (B57606) derivatives, in silico studies have been successfully used to predict their potential as antimicrobial and anticancer agents. jbiochemtech.comiscientific.org For instance, the prediction of activity spectra for substances (PASS) is a tool that can forecast the biological activity of a compound based on its structure. By analyzing the structure of 6-chloro-3-nitroquinolin-4-ol, it is possible to predict its likely biological activities and potential mechanisms of action. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the pharmacokinetic and toxicological properties of the compound, which is a crucial step in early-stage drug discovery. iscientific.orgjaptronline.com

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method is crucial for understanding the interactions between a potential drug and its biological target at the molecular level. For quinoline derivatives, molecular docking studies have been instrumental in elucidating their binding modes to various enzymes and receptors.

For example, research on novel 3-nitroquinoline (B96883) derivatives identified them as a new class of anticancer agents by exploring their interaction with the epidermal growth factor receptor (EGFR) kinase using molecular docking. amegroups.cn Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have shown their potential to occupy the binding site of phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy. nih.gov These studies suggest that this compound could also be investigated through molecular docking against various cancer-related targets to predict its binding affinity and interaction patterns, thereby guiding the design of more potent inhibitors.

| Target Protein | Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Epidermal Growth Factor Receptor (EGFR) kinase | Not specified in abstract | Not specified in abstract | amegroups.cn |

| Phosphatidylinositol 3-kinase (PI3Kα) | Key binding residues | Not specified in abstract | nih.gov |

| Mycobacterial ATP synthase | Not specified in abstract | Not specified in abstract | iscientific.org |

| Deazaflavin-dependent nitroreductase | Not specified in abstract | Not specified in abstract | jbiochemtech.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features that are important for their activity. researchgate.net

QSAR studies have been successfully applied to various quinoline derivatives to optimize their therapeutic properties. For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for quinoline-based derivatives to improve their antimalarial activity. researchgate.net These models provide a three-dimensional map of the steric, electrostatic, and hydrophobic fields around the molecules, indicating where modifications can be made to enhance activity. Similarly, QSAR models have been used to guide the design of novel 1,10-phenanthrolinone derivatives with antitubercular activities, highlighting the importance of chemical softness, hardness, and potential for their biological effect. jbiochemtech.com For this compound, developing QSAR models based on a series of its analogs could provide valuable guidance for optimizing its structure to achieve desired biological activities.

Prediction of Molecular Interactions and Conformational Analysis

Understanding the three-dimensional conformation of a molecule and its potential interactions with its biological target is fundamental to drug design. Conformational analysis aims to identify the stable, low-energy conformations of a molecule, which are likely to be the biologically active forms.

Future Perspectives and Research Directions for 6 Chloro 3 Nitroquinolin 4 Ol

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has evolved significantly, moving towards more efficient, sustainable, and cost-effective methods. For 6-Chloro-3-nitroquinolin-4-ol and its analogs, future research will likely focus on optimizing existing routes and discovering entirely new ones.

One established method for producing this compound involves the cyclization of 5-chloro-2-(2-nitrovinylamino)benzoic acid in acetic anhydride (B1165640) with potassium carbonate. google.com However, the broader field of quinoline synthesis is rapidly advancing. Modern strategies that could be adapted for this specific compound include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to create complex molecules. rsc.org The development of novel MCRs could provide a more direct and atom-economical route to substituted quinolines like the one . rsc.org

Green Chemistry Approaches: There is a strong emphasis on developing environmentally benign synthetic protocols. This includes the use of green catalysts, such as iodine or p-toluenesulfonic acid, and eco-friendly solvents like ethanol (B145695) and water. researchgate.net Such methods minimize waste and improve the sustainability of large-scale production. rsc.orgresearchgate.net

Novel Catalysis: Research into transition metal catalysts, Brønsted acids/bases, and even catalyst-free synthesis continues to yield new ways to construct the quinoline nucleus. rsc.org For instance, a one-pot, three-component method using trifluoroacetic acid as a catalyst has been successfully used for iodo-quinoline derivatives, highlighting a pathway that could be explored for their chloro-analogs. mdpi.com

Microwave-Promoted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields in organic synthesis, offering a potential avenue for optimizing the production of quinoline intermediates. rsc.org

A key challenge in quinoline synthesis is controlling the regioselectivity, especially during nitration. Future synthetic strategies will likely leverage computational modeling to predict reaction outcomes and design more selective and higher-yielding processes.

Development of Advanced Therapeutic Applications

This compound serves as a crucial building block for a variety of biologically active molecules. Its structural features make it a versatile starting point for developing novel therapeutics.

Anticancer Drug Development: The most prominent application for this class of compounds is in oncology. Nitroquinolines are key intermediates in the synthesis of inhibitors for the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway. evitachem.comatlantis-press.com The PI3K/Akt/mTOR pathway is frequently overactive in cancer cells, playing a critical role in tumor growth, proliferation, and survival. atlantis-press.comresearchgate.net

PI3K/mTOR Inhibitors: Compounds derived from chloro-nitroquinoline intermediates, such as NVP-BEZ235, have shown significant anti-proliferative activity in various cancer models, including mantle cell lymphoma and pancreatic cancer. atlantis-press.com this compound is a direct precursor to intermediates used in the synthesis of these potent dual PI3K/mTOR inhibitors. evitachem.comatlantis-press.comresearchgate.net

Protein Degrader Building Blocks: The compound is classified as a "Protein Degrader Building Block," suggesting its potential use in developing Proteolysis Targeting Chimeras (PROTACs). calpaclab.com PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This represents a cutting-edge area of drug discovery with immense therapeutic potential.

Antimicrobial Agents: Quinoline derivatives have a long history of use as antimicrobial agents. Chalcones synthesized from nitroquinoline precursors have demonstrated significant activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. benthamdirect.com Research into new iodo-quinoline derivatives has also shown their promise as scaffolds for developing novel antimicrobial agents that can combat microbial adhesion, a key step in biofilm formation. mdpi.com

The table below summarizes the key therapeutic areas where derivatives of this compound show promise.

Table 1: Potential Therapeutic Applications| Therapeutic Area | Target/Mechanism | Example Precursor/Derivative |

|---|---|---|

| Oncology | PI3K/mTOR Pathway Inhibition | NVP-BEZ235 atlantis-press.com |

| Protein Degradation (PROTACs) | Protein Degrader Building Blocks calpaclab.com | |

| Infectious Diseases | Antimicrobial/Antifungal | Quinoline-based Chalcones benthamdirect.com |

| Anti-biofilm Agents | Iodo-quinoline derivatives mdpi.com |

Integrated Research Methodologies: Bridging Synthesis, Biology, and Computation

The future development of therapeutics derived from this compound will heavily rely on an integrated approach that combines synthetic chemistry, biological evaluation, and computational modeling. This synergy accelerates the drug discovery pipeline from initial design to preclinical testing.

Computational Chemistry:

Quantum Mechanical Approaches: Methods like Density Functional Theory (DFT) are used to study the molecular structure, stability, and electronic properties of quinoline derivatives. researchgate.net These calculations can predict molecular geometries, vibrational frequencies (matching experimental IR and Raman spectra), and the influence of different functional groups on the molecule's reactivity. elixirpublishers.com

Molecular Docking: Computational docking studies are essential for predicting how a molecule will bind to a biological target, such as an enzyme's active site. researchgate.net This helps in understanding the structure-activity relationship (SAR) and in prioritizing which novel compounds to synthesize and test, saving time and resources. researchgate.net

Predictive Modeling: Computational tools can forecast ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, helping to identify drug-like candidates early in the discovery process. researchgate.net

Bridging Computation with Experiment: The power of this integrated approach lies in the feedback loop between theoretical predictions and experimental validation. For example, DFT calculations can predict the most likely sites for chemical reactions, which can then be confirmed through synthesis and structural characterization using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com Similarly, molecular docking can identify a potentially potent inhibitor, which is then synthesized and its biological activity is confirmed through in vitro assays. researchgate.net This iterative cycle of prediction, synthesis, and testing is crucial for the rational design of new and more effective drugs based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-3-nitroquinolin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nitration of a chloroquinoline precursor. For example, 4-chloroquinoline derivatives (e.g., 4-Chloroquinoline, CAS 611-35-8) can undergo nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of substrate to HNO₃) and monitoring reaction progress via TLC or HPLC. Post-reaction, neutralization and recrystallization (using ethanol/water mixtures) improve purity. Safety protocols for handling nitro compounds (e.g., explosive hazards) must align with guidelines for aromatic nitro compounds .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm substitution patterns. For quinoline derivatives, aromatic protons typically resonate at δ 7.5–9.0 ppm, while nitro groups deshield adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ for C₉H₆ClN₂O₃). Fragmentation patterns (e.g., loss of NO₂ or Cl) validate structural motifs .

- Infrared (IR) : Stretching frequencies for NO₂ (~1520 cm⁻¹) and OH (~3200 cm⁻¹) confirm functional groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like acetonitrile/water (70:30) are effective .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (DCM, chloroform) reveal preferential dissolution in DMF or DMSO. Stability studies show decomposition above 80°C, necessitating storage at 4°C in amber vials. pH-dependent stability (tested via buffer solutions) indicates instability in alkaline conditions (pH > 9), likely due to nitro group hydrolysis . Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction mechanisms for the nitration of chloroquinoline precursors be elucidated using kinetic and isotopic labeling studies?

- Methodological Answer : Kinetic studies (e.g., rate determination via UV-Vis spectroscopy) under varying HNO₃ concentrations identify electrophilic nitronium ion (NO₂⁺) as the active species. Isotopic labeling (¹⁵NO₃⁻) coupled with MS traces nitrogen incorporation pathways. Computational modeling (DFT) of transition states reveals regioselectivity favoring nitration at the 3-position due to electron-withdrawing effects of the chloro group .

Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NOE effects in NMR) are resolved through:

- 2D NMR Techniques : HSQC and HMBC clarify coupling between nitro groups and aromatic protons.

- X-ray Crystallography : Single-crystal analysis unambiguously assigns substituent positions .

- Comparative Analysis : Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known quinoline derivatives .

Q. What computational methods predict the environmental fate and adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : Molecular dynamics (MD) simulations model adsorption on silica (representative of glass) and cellulose (textiles). Parameters like binding energy (ΔG) and partition coefficients (Kd) are calculated. Experimental validation via microspectroscopic imaging (e.g., ToF-SIMS) quantifies surface residues. Studies show increased adsorption at high humidity due to hydrophilic interactions with nitro and hydroxyl groups .

Q. How do substituents (e.g., Cl, NO₂) influence the electrochemical reduction pathways of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (DMF, 0.1 M TBAP) identifies reduction peaks at -0.8 V (NO₂ → NHOH) and -1.5 V (Cl⁻ elimination). Controlled-potential electrolysis coupled with GC-MS detects intermediates like hydroxylamines. Substituent effects are quantified via Hammett plots, showing electron-withdrawing groups (Cl) accelerate reduction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.